Leukadherin-1

Integrin activation Cell adhesion assay Leukocyte biology

Leukadherin-1 is the only commercially available allosteric CD11b/CD18 agonist that stabilizes the integrin in a high-affinity conformation WITHOUT triggering ERK1/2 or JNK phosphorylation cascades—unlike Mn²⁺ or activating antibodies. This makes it the definitive tool for isolating adhesion-dependent from signaling-dependent leukocyte responses. With validated in vivo efficacy across peritonitis, nephritis, arterial injury, and allograft rejection models, LA1 provides reproducible, mechanistically clean results. Choose Leukadherin-1 for experimental standardization and translational relevance.

Molecular Formula C22H15NO4S2
Molecular Weight 421.5 g/mol
CAS No. 344897-95-6
Cat. No. B1674826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeukadherin-1
CAS344897-95-6
SynonymsLeukadherin-1;  Leukadherin 1;  Leukadherin1;  LA1.
Molecular FormulaC22H15NO4S2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
InChIInChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
InChIKeyAEZGRQSLKVNPCI-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Leukadherin-1 (LA1) Procurement Guide: A Validated Allosteric CD11b/CD18 Integrin Agonist for Leukocyte Adhesion Research


Leukadherin-1 (LA1; CAS 344897-95-6; C₂₂H₁₅NO₄S₂; MW 421.49) is a furanyl thiazolidinone small molecule that functions as an allosteric agonist of the leukocyte surface integrin CD11b/CD18 (αMβ2; CR3; Mac-1) [1]. Unlike antagonists that block integrin function, LA1 reversibly binds the CD11b αA/αI domain and stabilizes the integrin in a high-affinity conformation toward its physiological ligands including fibrinogen, ICAM-1, and iC3b . This activation mechanism paradoxically reduces leukocyte transendothelial migration and tissue recruitment in vivo by enhancing adhesion to the vascular endothelium [2].

Why Generic CD11b Modulators Cannot Substitute for Leukadherin-1 in Mechanistic Studies of Integrin Activation


The CD11b/CD18 integrin axis can be targeted by diverse pharmacological tools, including divalent cations (Mn²⁺), activating monoclonal antibodies, and small molecule antagonists. However, these alternatives activate or inhibit the receptor through fundamentally different biophysical mechanisms that produce divergent cellular signaling outcomes [1]. Leukadherin-1 is distinguished by its allosteric binding mode that stabilizes a specific high-affinity integrin conformation without inducing global conformational changes, membrane macroclustering, or ligand-mimetic outside-in signaling—properties not shared by Mn²⁺ or antibody-based agonists [2]. Consequently, substituting LA1 with a generic CD11b-modulating agent in experimental protocols will yield mechanistically distinct results that cannot be cross-compared or interpreted interchangeably. The evidence below quantifies these differentiation points.

Quantitative Evidence Guide: Leukadherin-1 Differentiation Versus Comparator Compounds and Alternative Agonists


Superior Potency in Mac-1-Mediated Cell Adhesion Versus IMB-10 Integrin Antagonist

Leukadherin-1 demonstrates markedly superior potency in enhancing Mac-1-mediated cell adhesion to fibrinogen compared to the integrin antagonist IMB-10 . In a direct head-to-head comparison reported in the manufacturer's technical documentation, LA1 enhanced CD11b/CD18-dependent adhesion with an EC₅₀ of 4 μM, whereas IMB-10 required concentrations exceeding 50 μM to achieve comparable effects on the same fibrinogen surface .

Integrin activation Cell adhesion assay Leukocyte biology

Distinct Biophysical Activation Mechanism Versus Mn²⁺: Membrane Tether Bonding Rather Than Cytoskeleton-Anchored Adhesion

Single-molecule force spectroscopy revealed that Leukadherin-1 and Mn²⁺ activate CD11b/CD18:ICAM-1 binding through fundamentally distinct biophysical mechanisms [1]. LA1-activated wild-type and LFA-1⁻/⁻ neutrophils exhibited longer detachment distances and longer detachment time from ICAM-1-coated AFM tips, but significantly lower detachment force, compared to Mn²⁺-activated cells [1]. This differential signature demonstrates that LA1 primarily enhances adhesion via formation of long membrane tethers, whereas Mn²⁺ induces additional cytoskeleton-anchored bond formation [1].

Single-molecule force spectroscopy Integrin biophysics Mechanotransduction

Absence of Integrin Macroclustering and Outside-In Signaling Versus Activating Antibodies

In a comprehensive head-to-head comparison, Leukadherin-1 (15 μM) did not induce CD11b/CD18 macroclustering on the cell surface, whereas activating anti-CD18 monoclonal antibody KIM127 (1:100 dilution) and anti-CD18 mAb 24 (20 μg/mL) produced significant clustering [1]. Furthermore, Western blot analysis demonstrated that LA1 (15 μM) did not induce phosphorylation of p44/42 MAPK (ERK1/2) or SAPK/JNK, in contrast to fibrinogen ligand (200 μg) and activating antibodies which triggered robust phosphorylation [1]. This lack of ligand-mimetic outside-in signaling is mechanistically attributed to LA1's failure to induce global conformational changes in the integrin [1].

Integrin signaling Immunofluorescence Anti-inflammatory therapeutics

Superior In Vivo Efficacy in Vascular Injury Reduction Versus Activating Antibody ED7

In a head-to-head in vivo comparison using a rat balloon-induced vascular injury model, both Leukadherin-1 and the anti-CD11b activating antibody ED7 similarly reduced macrophage influx into injured arteries [1]. However, only LA1 produced a dose-dependent reduction in vascular injury (neointimal hyperplasia/arterial narrowing) and demonstrated significantly higher overall therapeutic efficacy than ED7 [1]. The activating antibody was ineffective at reducing vascular injury despite comparable effects on leukocyte adhesion in vitro [1].

Vascular injury In vivo pharmacology Leukocyte recruitment

Protection of Endothelial Barrier Function in Human Critically Ill Patient Neutrophils

Using electric cell-substrate impedance sensing (ECIS) on TNF-α-activated HUVEC monolayers, LA-1 treatment of human neutrophils isolated from critically ill trauma and septic patients significantly protected endothelial barrier function [1]. This protection was observed both in the absence and presence of fMLP secondary stimulation. Quantitative video tracking analysis showed that LA-1 treatment reduced neutrophil migration dynamics: crawling speed decreased from 0.25 ± 0.01 μm/s (vehicle) to 0.06 ± 0.01 μm/s (LA-1) (p < 0.05), path length from 199.5 ± 14.3 μm to 42.1 ± 13.0 μm (p < 0.05), and displacement from 65.2 ± 4.7 μm to 10.4 ± 1.3 μm (p < 0.05) [1].

Endothelial barrier Sepsis Neutrophil adhesion

Improved Kidney Function Preservation in Experimental Nephritis Versus IMB-10

In a mouse model of experimental nephritis (anti-GBM-induced glomerulonephritis), Leukadherin-1 demonstrated superior preservation of kidney function compared to the integrin antagonist IMB-10 [1]. LA1 treatment (25 nmol/0.5 ml/mouse; i.p.) effectively suppressed leukocyte recruitment and reduced inflammatory tissue damage, whereas IMB-10 provided inferior renoprotection in this model [1]. This in vivo efficacy difference is mechanistically linked to LA1's ability to increase leukocyte adhesion to inflamed endothelium, thereby preventing transmigration into the renal parenchyma [2].

Glomerulonephritis Kidney function In vivo pharmacology

Validated Research and Preclinical Application Scenarios for Leukadherin-1


Mechanistic Studies of Integrin Activation Without Outside-In Signaling Confounds

Investigators requiring CD11b/CD18 activation without triggering downstream ERK1/2 or JNK phosphorylation cascades should select Leukadherin-1 over activating antibodies or Mn²⁺. As demonstrated by Faridi et al., LA1 (15 μM) does not induce integrin macroclustering or phosphorylation of key signaling proteins, whereas antibodies KIM127 and mAb 24 trigger robust outside-in signaling [1]. This property makes LA1 the definitive tool for isolating adhesion-dependent from signaling-dependent cellular responses in leukocyte biology research.

In Vivo Models of Vascular Inflammation and Leukocyte Recruitment

For in vivo studies of vascular injury, glomerulonephritis, peritonitis, or transplant rejection, Leukadherin-1 provides validated efficacy across multiple rodent disease models. Documented effective doses include thioglycollate-induced peritonitis (10 nmol/0.2 ml/mouse i.v.), anti-GBM-induced nephritis (25 nmol/0.5 ml/mouse i.p.), and balloon-induced artery injury (50 nmol/1 ml/rat i.m.) [1]. In the kidney allograft transplantation model, LA1 combined with cyclosporine increased 60-day graft survival from 48.5% to 100% and reduced serum creatinine by 54% versus cyclosporine alone [2].

Endothelial Barrier Function and Neutrophil Crawling Dynamics Assays

Researchers using ECIS (electric cell-substrate impedance sensing) or live-cell imaging to quantify neutrophil-endothelial interactions should consider Leukadherin-1 as the reference CD11b/CD18 agonist. Juss et al. established that LA-1 reduces neutrophil crawling speed on TNF-α-activated HUVECs by 76% (0.25 ± 0.01 μm/s vehicle vs. 0.06 ± 0.01 μm/s LA-1) and similarly reduces path length and displacement [1]. These quantitative benchmarks enable reproducible experimental standardization across laboratories studying barrier dysfunction in sepsis, trauma, or ARDS models.

Single-Molecule Force Spectroscopy of Integrin-Ligand Interactions

For biophysicists employing atomic force microscopy (AFM) or other single-molecule techniques to study CD11b/CD18:ICAM-1 binding mechanics, Leukadherin-1 is essential for isolating membrane-tether-mediated adhesion. As established by Celik et al., LA1 activation produces longer detachment distances and time but lower detachment force compared to Mn²⁺, reflecting a distinct biophysical adhesion mechanism via membrane tethers rather than cytoskeleton-anchored bonds [1]. This differential activation signature cannot be replicated with Mn²⁺ or antibodies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leukadherin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.